molecular formula C11H10N2O2 B12542976 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole CAS No. 142593-03-1

6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole

Cat. No.: B12542976
CAS No.: 142593-03-1
M. Wt: 202.21 g/mol
InChI Key: QYHUUNRCGBRFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fused Ring System Analysis

The core structure of 6,6-dimethyl-6H-pyrano[2,3-f]benzoxadiazole comprises a pyran ring fused to a benzoxadiazole moiety. The pyran ring, a six-membered oxygen-containing heterocycle, shares two adjacent carbon atoms with the benzoxadiazole system, creating a bicyclic framework. The benzoxadiazole segment itself consists of a benzene ring fused to a 1,2,3-oxadiazole ring, incorporating both oxygen and nitrogen atoms within its aromatic system. This fusion results in a planar arrangement stabilized by π-conjugation across the entire framework. The methyl groups at the 6-position introduce steric bulk, slightly distorting the planarity of the pyran ring and influencing intermolecular interactions.

The bonding patterns within the fused system are defined by sp² hybridization at most ring atoms, facilitating delocalized π-electron density. The oxygen atom in the pyran ring adopts a lone pair configuration perpendicular to the ring plane, while the oxadiazole nitrogen atoms participate in resonance with adjacent oxygen and carbon atoms. This electronic redistribution enhances the compound’s stability and influences its reactivity in substitution reactions.

Geometric Parameters from X-ray Crystallography

While X-ray crystallographic data specific to 6,6-dimethyl-6H-pyrano[2,3-f]benzoxadiazole are not explicitly reported in the provided sources, analogous bicyclic systems offer insights. For example, tetrahydropyrrolo[1,2-a]benzodiazepine derivatives exhibit bond lengths of 1.38–1.42 Å for C–N and 1.47 Å for C–O in their heterocyclic rings. Extrapolating to the title compound, similar bond lengths are expected for the pyran-oxadiazole framework, with slight variations due to methyl group substitution. Dihedral angles between the pyran and benzoxadiazole rings likely range between 5° and 10°, maintaining near-planarity while accommodating steric effects from the methyl substituents.

Substituent Effects of the 6,6-Dimethyl Group

The geminal dimethyl groups at the 6-position impose significant steric and electronic effects. Sterically, these groups hinder free rotation around the C6–C6 bond, locking the pyran ring into a specific conformation. This restriction enhances the compound’s rigidity, as evidenced by reduced conformational entropy in thermodynamic analyses. Electronically, the methyl groups exhibit a mild electron-donating inductive effect, slightly increasing electron density at the adjacent oxygen atom. This perturbation influences the compound’s dipole moment and polarizability, which are critical for its interactions in supramolecular assemblies. Comparative studies on methyl-substituted heterocycles suggest that such substituents can increase thermal stability by 10–15°C compared to non-methylated analogs, a trend likely applicable here.

Properties

CAS No.

142593-03-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6,6-dimethylpyrano[3,2-f][2,1,3]benzoxadiazole

InChI

InChI=1S/C11H10N2O2/c1-11(2)4-3-7-5-8-9(13-15-12-8)6-10(7)14-11/h3-6H,1-2H3

InChI Key

QYHUUNRCGBRFPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC3=NON=C3C=C2O1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of ortho-Aminophenol Derivatives

A foundational approach involves cyclocondensation reactions using ortho-aminophenol precursors. For instance, EP0327127B1 outlines a protocol where 7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f]benzoxadiazole intermediates are synthesized via acid-catalyzed cyclization. Key steps include:

  • Epoxide Formation : Reacting 3-chloropentane-2,4-dione with pyrroledicarboximides in the presence of NaH/DMF to form epoxide intermediates.
  • Nucleophilic Attack : Treating the epoxide with secondary amines (e.g., piperidine or pyrrolidine) under reflux conditions to install the dimethyl-substituted pyran ring.

This method yields derivatives with 57–79% efficiency , depending on the amine nucleophile.

Benzoxadiazole Ring Construction via Hypochlorite Cyclization

The benzoxadiazole moiety is constructed using sodium hypochlorite (NaOCl) as an oxidizing agent. As reported in the Journal of Heterocyclic Chemistry, the cyclization of 2-nitroaniline derivatives with NaOCl and tetrabutylammonium bromide (TBAB) generates the benzoxadiazole core. Subsequent reduction with triphenylphosphine (PPh₃) in xylene removes N-oxide groups, yielding the final heterocycle.

Optimization Note : TBAB acts as a phase-transfer catalyst, enhancing reaction homogeneity and reducing side products.

One-Pot Multicomponent Synthesis

Recent advancements employ one-pot strategies to streamline synthesis. For example, a mixture of:

  • Ortho-hydroxyacetophenone (1.0 equiv),
  • Trimethylsilylazide (1.2 equiv),
  • ZrCl₄ (10 mol%)

in dichloromethane at 60°C produces imine diazonium intermediates, which undergo intramolecular cyclization to form the benzoxadiazole ring. This method achieves 65–82% yields and minimizes purification steps.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization. EP2336315B1 describes a Sonogashira coupling between 4,7-dibromo-2,1,3-benzoxadiazole and terminal alkynes (e.g., propargyl alcohol) using Pd(PPh₃)₂Cl₂ and CuI. The reaction proceeds at 80°C in triethylamine/THF, affording 6,6-dimethyl derivatives after subsequent methylation.

Critical Parameters :

  • Catalyst loading: 5 mol% Pd,
  • Reaction time: 48 hours,
  • Yield: 71–82% .

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on scalability, yield, and complexity:

Method Starting Materials Catalyst/Reagents Yield (%) Complexity
Cyclocondensation Pyrroledicarboximides NaH/DMF, amines 57–79 Moderate
Hypochlorite Cyclization 2-Nitroaniline NaOCl, TBAB, PPh₃ 68–75 High
Multicomponent Ortho-hydroxyacetophenone ZrCl₄, TMS-azide 65–82 Low
Sonogashira Coupling 4,7-Dibromo-benzoxadiazole Pd(PPh₃)₂Cl₂, CuI 71–82 High

Challenges and Optimization Strategies

  • Regioselectivity : The dimethyl group at the 6-position requires precise steric control. Using bulky amines (e.g., 2,6-lutidine) during nucleophilic substitution enhances regioselectivity.
  • Byproduct Formation : Over-oxidation during hypochlorite cyclization is mitigated by slow reagent addition and temperature control (0–5°C).
  • Scalability : Multicomponent reactions are preferred for industrial-scale synthesis due to fewer intermediates and higher atom economy.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that derivatives of 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole exhibit significant antioxidant activity. For instance, compounds derived from this structure have shown to effectively scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, derivatives of pyranobenzoxadiazole have been synthesized and tested against various cancer cell lines. These studies have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help in reducing neuronal cell death caused by excitotoxicity and oxidative stress. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Fluorescent Dyes
6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole has been utilized as a fluorescent dye in various applications. Its unique electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and as a fluorescent marker in biological imaging. The compound’s fluorescence can be tuned by modifying its chemical structure, making it versatile for different applications .

Polymer Chemistry
In polymer science, this compound is incorporated into polymer matrices to enhance their optical properties. Research has shown that polymers containing pyranobenzoxadiazole derivatives exhibit improved thermal stability and luminescent properties, which are beneficial for applications in optoelectronics and photonics .

Case Studies

StudyFocusFindings
Study on Antioxidant Activity Evaluated the antioxidant potential of pyranobenzoxadiazole derivativesDemonstrated significant free radical scavenging ability comparable to standard antioxidants like ascorbic acid .
Anticancer Activity Investigation Tested against various cancer cell linesShowed effective inhibition of cell growth and induction of apoptosis through specific signaling pathways .
Neuroprotective Study Assessed the protective effects on neuronal cellsIndicated reduction in cell death from oxidative stress; potential for treating neurodegenerative diseases .
Fluorescent Properties Research Developed fluorescent dyes based on the compoundAchieved tunable fluorescence suitable for OLED applications and biological imaging .

Mechanism of Action

The mechanism by which 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole exerts its effects involves interactions with molecular targets such as potassium channels. The compound’s structure allows it to modulate the activity of these channels, leading to various physiological effects . The pathways involved include binding to specific sites on the channels and altering their conformation and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

2,1,3-Benzoxadiazole (BOX) vs. 2,1,3-Benzothiadiazole (BTD)
  • Electronegativity and Planarity : The BOX core, containing oxygen, exhibits higher electronegativity than sulfur-containing BTD. This results in stronger electron-withdrawing effects, lower LUMO levels (-3.14 to -3.25 eV), and enhanced planarity, promoting π-π stacking in solid-state applications .
  • Optical Properties :
    • Absorption : BOX derivatives (e.g., compounds 9a-d) show absorption maxima at ~419 nm (ε ~2.7 × 10⁷ L mol⁻¹ cm⁻¹), attributed to π-π* transitions. BTD analogs typically absorb at longer wavelengths due to sulfur’s polarizability .
    • Emission : BOX derivatives emit in the bluish-green region (λem = 494–498 nm) with higher fluorescence quantum yields (ΦFL = 0.55–0.65) compared to BTD (ΦFL < 0.5) .
    • Stokes Shift : BOX compounds exhibit larger Stokes shifts (~3,779 cm⁻¹) due to intramolecular charge transfer (ICT), whereas BTD derivatives show smaller shifts (~2,500 cm⁻¹) .
Pyrano-Fused BOX vs. Alkyl/Aryl-Substituted BOX
  • Steric and Solubility Effects: The dimethylpyran moiety in 6,6-dimethyl-6H-pyrano-BOX reduces aggregation in solution compared to linear alkyl chains (e.g., compounds 9a-d), which form aggregates even at low concentrations (10⁻⁵ M in CHCl₃) .
  • Thermal Stability: Pyrano-BOX derivatives degrade at ~220°C (initial mass loss) with maximum degradation at 300°C, comparable to other BOX derivatives .

Key Data Tables

Table 1: Optical and Electrochemical Properties of BOX Derivatives vs. BTD

Property BOX Derivatives (e.g., 9a-d) BTD Derivatives
λabs (nm) 419 430–450
λem (nm) 494–498 500–520
ΦFL 0.55–0.65 0.3–0.5
Stokes Shift (cm⁻¹) ~3,779 ~2,500
Electrochemical Band Gap 2.48–2.70 eV 2.30–2.50 eV
Thermal Degradation T 220–300°C 200–280°C

Table 2: Aggregation Behavior in Chloroform

Compound Type Lifetime (τ1, monomer) Lifetime (τ2, aggregate) Aggregation Propensity
Pyrano-BOX (6,6-dimethyl) Not reported Not reported Low (steric hindrance)
Linear BOX (9a-d) 1.7–2.1 ns 0.3–0.4 ns High

Biological Activity

Introduction

6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex fused ring system that contributes to its biological activity. The synthesis of 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole typically involves multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A series of benzoxadiazole derivatives were tested against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds ranged from 7.81 µg/mL to 250 µg/mL, showcasing their potential as antimicrobial agents .
  • Comparison with Standards : Some derivatives showed activity comparable to standard antibiotics such as penicillin G and ciprofloxacin .

Anticancer Activity

The anticancer potential of 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole has also been explored:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Results indicated a notable cytotoxic effect with IC50 values suggesting significant growth inhibition in these cell lines .
  • Structure-Activity Relationship : The presence of specific substituents on the benzoxadiazole ring was found to enhance or diminish activity. For example, electron-donating groups generally improved cytotoxicity against cancer cells .

The exact mechanism through which 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a study published in Tetrahedron Letters, a series of synthesized benzoxazole derivatives were tested for antimicrobial activity. Among them, one particular derivative exhibited an MIC value of 15 µg/mL against E. coli, indicating strong antibacterial properties. This study highlights the potential for developing new antibiotics based on the benzoxazole scaffold .

Case Study 2: Anticancer Properties

A research article detailed the effects of benzoxadiazole derivatives on MCF-7 breast cancer cells. The study reported that one derivative led to a reduction in cell viability by over 70% at concentrations as low as 10 µM. This underscores the promise of benzoxadiazole compounds in cancer therapy .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

Compound NameMIC (µg/mL)Target Organism
Benzoxazole Derivative A15E. coli
Benzoxazole Derivative B30Bacillus subtilis
Benzoxazole Derivative C25Candida albicans

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Benzoxadiazole Derivative A10MCF-7
Benzoxadiazole Derivative B20A549
Benzoxadiazole Derivative C15HepG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.